molecular formula C12H23NO5S B13895962 tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate

tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate

Cat. No.: B13895962
M. Wt: 293.38 g/mol
InChI Key: DFIXIEQPBPZSIH-UHFFFAOYSA-N
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Description

Tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl group, a methyl group, and a methylsulfonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of Substituents: The tert-butyl, methyl, and methylsulfonyloxy groups are introduced through various substitution reactions. Common reagents used include tert-butyl chloride, methyl iodide, and methanesulfonyl chloride.

    Protection and Deprotection Steps: Protecting groups may be used to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxyl group.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative.

    Substitution: The methylsulfonyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted piperidine compounds.

Scientific Research Applications

Tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2R,4R)-2-methylpiperidin-4-ylcarbamate
  • Tert-butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate is unique due to the presence of the methylsulfonyloxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C12H23NO5S

Molecular Weight

293.38 g/mol

IUPAC Name

tert-butyl 2-methyl-4-methylsulfonyloxypiperidine-1-carboxylate

InChI

InChI=1S/C12H23NO5S/c1-9-8-10(18-19(5,15)16)6-7-13(9)11(14)17-12(2,3)4/h9-10H,6-8H2,1-5H3

InChI Key

DFIXIEQPBPZSIH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)OS(=O)(=O)C

Origin of Product

United States

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